molecular formula C16H15F3O B2990836 1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene CAS No. 257287-65-3

1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene

Cat. No.: B2990836
CAS No.: 257287-65-3
M. Wt: 280.29
InChI Key: MGLKRANNJCKOGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene” could potentially involve the use of benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Molecular Structure Analysis

The molecular structure of “this compound” is C16H15F3O . Its molecular weight is 280.28 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially involve benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Benzyl Ether Formation : The compound 2-Benzyloxy-1-methylpyridinium triflate has been highlighted for its ability to convert alcohols into benzyl ethers upon warming, showcasing its utility in the synthesis of benzyl-protected alcohols, which are pivotal intermediates in organic synthesis (Poon & Dudley, 2006).
  • Intermediate in Organic Synthesis : A study on 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene underscores its importance as an intermediate in organic synthesis, facilitating the introduction of various functional groups, thereby extending its applications in pharmaceuticals, pesticides, and organic materials (H. We, 2015).
  • Benzyl Ethers and Esters Synthesis : The use of 2-Benzyloxy-1-methylpyridinium triflate for the synthesis of benzyl ethers and esters is outlined as a mild and effective method, providing a revised protocol for benzyl transfer, which is crucial for developing pharmaceuticals and materials science (López & Dudley, 2008).

Materials Science and Catalysis

  • Fluorine-Containing Polymers : The synthesis of new fluorine-containing polyethers from highly fluorinated monomers, such as 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, highlights the development of materials with low dielectric properties and high thermal stability, which are sought after in electronics and aerospace industries (Fitch et al., 2003).
  • Liquid Crystals and Optoelectronic Properties : Research on star-shaped molecules based on 1,3,5-benzenetriesters with pendant 1,3,4-thiadiazole groups explores their liquid crystal formation, optical, solvatofluorochromic, and electrochemical properties. Such materials are integral to the development of display technologies and optoelectronic devices (Olate et al., 2017).

Properties

IUPAC Name

(3,3,3-trifluoro-2-phenylmethoxypropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(11-13-7-3-1-4-8-13)20-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLKRANNJCKOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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